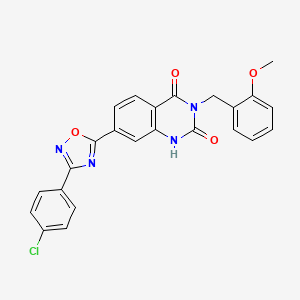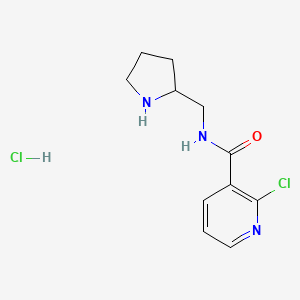![molecular formula C20H23N3O2 B2838146 (5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 883278-94-2](/img/structure/B2838146.png)
(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthetic Methodologies
One of the primary applications of these compounds lies in the field of organic synthesis. For instance, a study by Oshega et al. (2015) outlines the one-pot three-component synthesis involving 4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. This method showcases the utility of these compounds in synthesizing a range of derivatives through condensation reactions with aromatic amines, highlighting their versatility as building blocks in organic chemistry (Julia S. Oshega et al., 2015).
Material Science Applications
In material science, derivatives of 4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile have been utilized for the synthesis of novel dyes and pigments. Research by Al-Etaibi et al. (2013, 2014) delves into the synthesis of disperse dyes from 1,4-diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile derivatives, exploring their dyeing properties on polyester fabrics and evaluating their antimicrobial activities. These studies underscore the potential of these compounds in developing new materials with specific functional properties (Alya M. Al-Etaibi et al., 2013); (Alya M. Al-Etaibi et al., 2014).
Photovoltaic Devices
Further extending into the field of renewable energy, Gupta et al. (2015) have investigated small molecules containing cyanopyridone acceptor units for application in bulk-heterojunction solar cells. This research highlights the role of structural modifications in enhancing the photovoltaic performance of these compounds, thereby contributing to the development of more efficient solar energy harvesting technologies (Akhil Gupta et al., 2015).
Chemical Reactions and Derivatives
The diverse chemical reactivity of these compounds is further explored through various synthetic pathways, yielding a wide array of derivatives with potential applications in medicinal chemistry and beyond. For example, the work by Cholakova and Ivanov (1988) demonstrates the cyclocondensation of 3-aryl-2-cyano-2-butenoic acid esters with Schiff bases, resulting in the formation of 1,4,6-triaryl-2-oxo-1,2,5,6-tetrahydropyridine-2-carbonitriles, thereby showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Tsvetanka Cholakova & K. Ivanov, 1988).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-butyl-5-[(3-ethylphenyl)iminomethyl]-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-6-10-23-19(24)17(12-21)14(3)18(20(23)25)13-22-16-9-7-8-15(5-2)11-16/h7-9,11,13,25H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFFAOBUTUHTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC(=C2)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2838063.png)


![2-(benzylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2838066.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)

![N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl}acetamide](/img/structure/B2838072.png)

![3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride](/img/structure/B2838074.png)
![Diethyl[4-(methylamino)butyl]amine](/img/structure/B2838075.png)
![methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2838077.png)
![N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2838080.png)

